![molecular formula C12H9NO4 B2855266 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde CAS No. 725276-90-4](/img/structure/B2855266.png)
5-(2-Methyl-3-nitrophenyl)-2-furaldehyde
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Overview
Description
The compound “5-(2-Methyl-3-nitrophenyl)-2-furaldehyde” is a complex organic molecule. It likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), an aldehyde group (-CHO), and a 2-methyl-3-nitrophenyl group (a phenyl ring with a methyl and a nitro group attached) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density due to the presence of the aromatic rings and the nitro, aldehyde, and methyl groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The aldehyde group is typically quite reactive and may undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and electron distribution would influence properties like its boiling point, melting point, solubility, and reactivity .Scientific Research Applications
Thermodynamic Properties
Dibrivnyi et al. (2019) focused on determining the thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives, including oximes and acrylic acids related to 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde. Their research aimed to optimize the synthesis, purification, and application processes of these compounds. They provided insights into the standard enthalpies of sublimation, formation, and ideal-gas enthalpies of formation, contributing to theoretical knowledge and practical applications in chemical synthesis and development (Dibrivnyi et al., 2019).
Antimicrobial Activity
Gobis et al. (2022) synthesized novel methyl 4-phenylpicolinoimidate derivatives of hydrazone, including compounds derived from 5-nitro-2-furaldehyde, and evaluated their antimicrobial activity, including tuberculostatic activity. Their findings highlighted significant activity against Gram-positive bacteria and the potential for developing new antimicrobial and anti-tuberculosis drugs (Gobis et al., 2022).
Analytical Chemistry Applications
Melekhin et al. (2021) proposed using 5-nitro-2-furaldehyde as a derivatizing agent for detecting nitrofuran metabolites in honey. Their method involved magnetic solid-phase extraction and LC-MS/MS, providing a robust tool for the analysis of nitrofuran metabolite derivatives, demonstrating the versatility of 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde in analytical chemistry (Melekhin et al., 2021).
Synthetic Chemistry
Subrahmanya et al. (2003) reported a facile synthesis method for furan-2-carboxaldehyde and 5-(substituted-phenyl)-furan-2-carboxylic acids using ceric ammonium nitrate, showcasing the role of 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde in the synthesis of biologically active heterocycles and providing a foundation for the development of new drugs with reduced toxicity (Subrahmanya et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2-methyl-3-nitrophenyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-8-10(3-2-4-11(8)13(15)16)12-6-5-9(7-14)17-12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGSNDUGWLEBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methyl-3-nitrophenyl)-2-furaldehyde |
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